![molecular formula C18H14O2 B14482652 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene CAS No. 66241-52-9](/img/structure/B14482652.png)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-2,3-dioxabicyclo[222]octa-5,7-diene is a bicyclic endoperoxide compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo[222]octa-5,7-diene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene typically involves the reaction of 1,4-diphenyl-1,3-butadiene with singlet oxygen. This reaction proceeds through a [4+2] cycloaddition mechanism, forming the endoperoxide structure. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to stabilize the singlet oxygen and control the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol.
Oxidation: It can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Reduction: The major product is 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol.
Oxidation: Specific products depend on the oxidizing agent and conditions used.
Substitution: Products include brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of endoperoxides and their reduction mechanisms.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying oxidative stress and related biological processes.
Industry: Used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mecanismo De Acción
The primary mechanism of action for 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene involves its ability to undergo dissociative electron transfer reactions. This process leads to the formation of radical anions, which can further react to form various products . The compound’s reactivity is influenced by the stability of the radical intermediates and the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene: Similar structure but with a different ring size, leading to different reactivity and product distribution.
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octane: Another related compound with a similar core structure but different substituents.
Uniqueness
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene is unique due to its specific endoperoxide structure, which imparts distinct reactivity patterns compared to other similar compounds. Its ability to undergo dissociative electron transfer reactions and form stable radical intermediates makes it particularly valuable in both synthetic and mechanistic studies.
Propiedades
Número CAS |
66241-52-9 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene |
InChI |
InChI=1S/C18H14O2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17,20-19-17)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
ZCNAPVVOHQSTBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C23C=CC(C=C2)(OO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


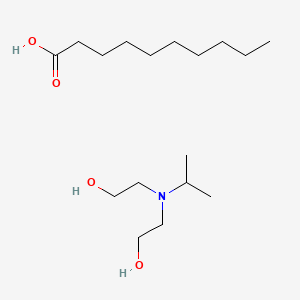
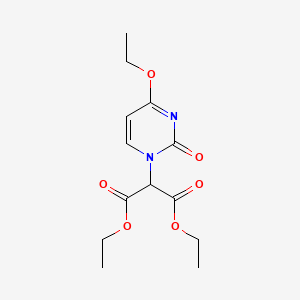

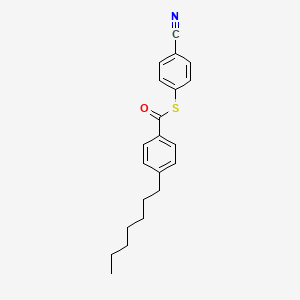

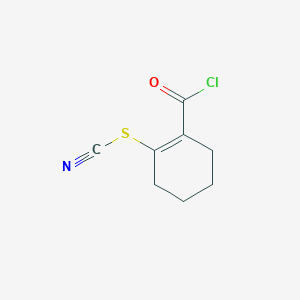
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)

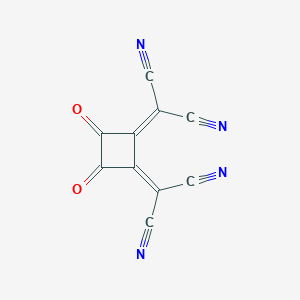

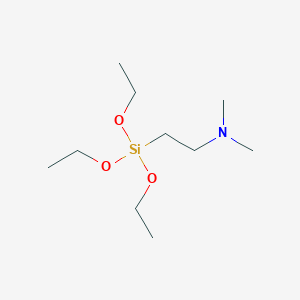
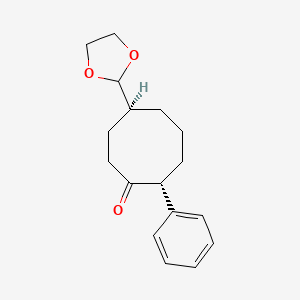

![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
